1H-pyrrolo[2,3-b]pyridin-3-amine
Overview
Description
1H-pyrrolo[2,3-b]pyridin-3-amine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
The primary targets of 1H-pyrrolo[2,3-b]pyridin-3-amine are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It’s noted that one of the derivatives of this compound, referred to as compound 4h, has a low molecular weight . This could potentially be beneficial to the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.
Result of Action
In vitro, this compound (specifically, compound 4h) has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
1H-pyrrolo[2,3-b]pyridin-3-amine has been found to interact with the fibroblast growth factor receptor (FGFR) family, which includes four distinct isoforms (FGFR1–4) found across various tissue types . The FGFR family plays a crucial role in signal transduction pathways that regulate organ development, cell proliferation, migration, and angiogenesis .
Cellular Effects
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These effects suggest that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Metabolic Pathways
Given its interaction with FGFRs, it’s likely that it may be involved in pathways related to cell proliferation, migration, and angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often modified to prepare this compound . These methods typically involve the use of alkyl or aryl substituted derivatives, which are then subjected to cyclization reactions.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-pyrrolo[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups at the 3-position .
Scientific Research Applications
1H-pyrrolo[2,3-b]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, especially in inhibiting the proliferation of cancer cells.
Comparison with Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds also feature a fused ring system and have similar biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: These derivatives share the core structure but may have different substituents that alter their activity.
Uniqueness: 1H-pyrrolo[2,3-b]pyridin-3-amine is unique due to its specific interaction with FGFRs and its potential as a lead compound in anticancer drug development . Its ability to inhibit multiple isoforms of FGFRs makes it a versatile and promising candidate for further research .
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTKTFWOSSBSIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646552 | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189882-31-3 | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-7-azaindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1H-pyrrolo[2,3-b]pyridin-3-amine utilized in the synthesis of novel compounds, and what is the significance of the resulting structures?
A1: The research article highlights the use of this compound as a building block in the synthesis of two key derivatives:
- Hydrazone derivative 10: this compound reacts with cyanoacetamide derivative 2 to yield hydrazone derivative 10 []. This reaction demonstrates the compound's ability to participate in condensation reactions, forming a new C-N bond and a more complex structure.
- Pyrazole derivative 13: this compound undergoes a transamination reaction with dimethylaminoacrylamide 12, producing pyrazole derivative 13 []. This reaction showcases the versatility of the compound in forming diverse heterocyclic structures.
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